2-Bromo-7,8-dihydro-1,6-naphthyridin-5(6H)-one
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Overview
Description
2-Bromo-7,8-dihydro-1,6-naphthyridin-5(6H)-one is a brominated derivative of naphthyridine, a heterocyclic compound. Naphthyridines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7,8-dihydro-1,6-naphthyridin-5(6H)-one typically involves the bromination of 7,8-dihydro-1,6-naphthyridin-5(6H)-one. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of de-brominated or hydrogenated products.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of functionalized naphthyridine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-7,8-dihydro-1,6-naphthyridin-5(6H)-one depends on its specific interactions with biological targets. It may interact with enzymes, receptors, or DNA, leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
7,8-Dihydro-1,6-naphthyridin-5(6H)-one: The non-brominated parent compound.
2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one: A chlorinated analogue.
2-Fluoro-7,8-dihydro-1,6-naphthyridin-5(6H)-one: A fluorinated analogue.
Uniqueness
2-Bromo-7,8-dihydro-1,6-naphthyridin-5(6H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding and other interactions that may enhance the compound’s properties compared to its non-brominated or differently halogenated analogues.
Properties
Molecular Formula |
C8H7BrN2O |
---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
2-bromo-7,8-dihydro-6H-1,6-naphthyridin-5-one |
InChI |
InChI=1S/C8H7BrN2O/c9-7-2-1-5-6(11-7)3-4-10-8(5)12/h1-2H,3-4H2,(H,10,12) |
InChI Key |
TZAUYGLFOPRZNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C1N=C(C=C2)Br |
Origin of Product |
United States |
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